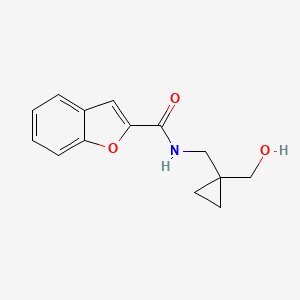

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The chemical structure of benzofuran is composed of fused benzene and furan rings .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One approach involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Molecular Structure Analysis

The molecular structure of benzofuran is composed of fused benzene and furan rings . The versatility and unique physicochemical properties of benzofuran make it an important basis for medicinal chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Scientific Research Applications

Inflammasome Inhibition

The compound has been explored as an inhibitor of the NLRP3 inflammasome, a cytosolic multiprotein complex associated with neuroinflammatory diseases such as Parkinson’s disease, Alzheimer’s disease, and HIV-associated dementia . Inhibition of NLRP3 activation could be a promising therapeutic strategy for these conditions.

Neuroinflammation Modulation

Given its potential role in neuroinflammation, this compound may influence microglia-mediated responses. By targeting IL-1β production and downstream proinflammatory factors (such as TNF-α, iNOS, COX-2, and IL-6), it could mitigate neuronal cell death and injuries .

Protodeboronation Catalyst

In organic synthesis, pinacol boronic esters are valuable building blocks. Interestingly, this compound has been investigated as a catalyst for the protodeboronation of alkyl boronic esters, expanding its utility in synthetic chemistry .

Suzuki–Miyaura Coupling

The compound’s boron-containing moiety makes it relevant to Suzuki–Miyaura cross-coupling reactions. This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction benefits from mild conditions and functional group tolerance .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on developing novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-9-14(5-6-14)8-15-13(17)12-7-10-3-1-2-4-11(10)18-12/h1-4,7,16H,5-6,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBBRKMRSBVXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)

![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)